N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine hydrochloride
Overview
Description
N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine hydrochloride is an organic compound with the molecular formula C9H12ClF3N2. It is a derivative of benzene, featuring both dimethyl and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine hydrochloride typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. Once inside the cell, the compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N1-methyl-3-(trifluoromethyl)benzene-1,4-diamine: This compound has a similar structure but lacks one of the methyl groups, which may affect its reactivity and biological activity.
N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine: The position of the trifluoromethyl group is different, which can lead to variations in chemical behavior and applications.
N1,N1-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine: Another positional isomer with distinct properties and uses.
Uniqueness
N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-N,4-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-14(2)6-3-4-8(13)7(5-6)9(10,11)12;/h3-5H,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXKNCLWNJWTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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